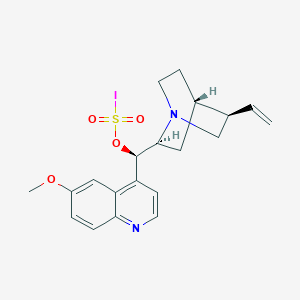
(R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl sulfiodidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine iodosulfate is a chemical compound derived from quinine, an alkaloid extracted from the bark of the cinchona tree. Quinine has been historically significant for its use in treating malaria and other febrile illnesses. Quinine iodosulfate, like its parent compound, exhibits unique chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinine iodosulfate typically involves the iodination of quinine sulfate. This process can be carried out by reacting quinine sulfate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of quinine iodosulfate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Quinine iodosulfate undergoes various chemical reactions, including:
Oxidation: Quinine iodosulfate can be oxidized to form quinine iodosulfate oxide.
Reduction: Reduction reactions can convert quinine iodosulfate back to quinine or its derivatives.
Substitution: Halogen substitution reactions can replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Quinine iodosulfate oxide.
Reduction: Quinine or its derivatives.
Substitution: Various halogenated quinine derivatives.
Applications De Recherche Scientifique
Quinine iodosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and as a tool for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of quinine iodosulfate is similar to that of quinine. It interferes with the parasite’s ability to break down and digest hemoglobin, which is essential for its survival. This action is primarily mediated through the inhibition of heme polymerase, an enzyme crucial for the detoxification of heme. The compound also affects other molecular targets and pathways, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: The parent compound, widely used for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Mefloquine: Another synthetic antimalarial agent with a different mechanism of action.
Tafenoquine: A newer antimalarial compound with a longer half-life.
Uniqueness
Quinine iodosulfate stands out due to its unique iodinated structure, which imparts distinct chemical properties. This modification enhances its reactivity and potential applications in various fields. Compared to other similar compounds, quinine iodosulfate offers a different profile of activity and stability, making it a valuable addition to the arsenal of chemical reagents and therapeutic agents.
Propriétés
Formule moléculaire |
C20H23IN2O4S |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-iodosulfonyloxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H23IN2O4S/c1-3-13-12-23-9-7-14(13)10-19(23)20(27-28(21,24)25)16-6-8-22-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 |
Clé InChI |
CUOQSCWXCIEVMZ-WZBLMQSHSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OS(=O)(=O)I |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OS(=O)(=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)





![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)

![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)


